1-Ethylbenz(cd)indol-2(1H)-one

Catalog No.
S592371
CAS No.
1830-56-4
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethylbenz(cd)indol-2(1H)-one

CAS Number

1830-56-4

Product Name

1-Ethylbenz(cd)indol-2(1H)-one

IUPAC Name

1-ethylbenzo[cd]indol-2-one

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c1-2-14-11-8-4-6-9-5-3-7-10(12(9)11)13(14)15/h3-8H,2H2,1H3

InChI Key

BYZKRKXJSNSHEE-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC3=C2C(=CC=C3)C1=O

Canonical SMILES

CCN1C2=CC=CC3=C2C(=CC=C3)C1=O

Synthesis and Characterization:

1-Ethylbenz(cd)indol-2(1H)-one, also known as N-ethyl-1H-benzo[cd]indol-2-one, is a heterocyclic compound synthesized through various methods, including the Fisher indole synthesis and the Friedländer reaction [, ]. Its characterization is often performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Biological Activities:

Research suggests that 1-Ethylbenz(cd)indol-2(1H)-one might possess various biological activities, including:

  • Antimicrobial activity: Studies have shown that this compound exhibits antibacterial and antifungal properties against various strains [, ].
  • Antioxidant activity: 1-Ethylbenz(cd)indol-2(1H)-one might possess free radical scavenging properties, potentially contributing to antioxidant activity [].
  • Enzyme inhibition: Research suggests that this compound might inhibit certain enzymes, potentially impacting specific biological processes [].

1-Ethylbenz(cd)indol-2(1H)-one is a chemical compound classified as a heterocyclic aromatic compound. Its molecular formula is C13_{13}H11_{11}NO, with a molecular weight of approximately 197.237 g/mol. The compound features a fused ring system that includes an indole structure, which is known for its presence in various natural products and pharmaceuticals. The compound's CAS number is 1830-56-4, and it is also referred to by several synonyms including 1-Ethylbenzo[cd]indol-2(1H)-one and Benz[cd]indol-2(1H)-one .

Typical of indole derivatives. It can undergo electrophilic substitution reactions, where the nitrogen atom in the indole ring can act as a nucleophile. Additionally, it can be involved in condensation reactions and cyclization processes that are characteristic of compounds containing both carbonyl and nitrogen functionalities. Its reactivity is influenced by the presence of the ethyl group which can affect the electronic properties of the molecule .

Research indicates that 1-Ethylbenz(cd)indol-2(1H)-one exhibits significant biological activity, particularly as an inhibitor of certain kinases. For example, derivatives of this compound have been synthesized and evaluated for their potential as Aurora B kinase inhibitors, which are important in cancer therapy due to their role in cell division . The compound also shows promise in antimicrobial applications, specifically against Mycobacterium tuberculosis, indicating its potential as a lead compound for further drug development .

The synthesis of 1-Ethylbenz(cd)indol-2(1H)-one can be achieved through several methods. A common approach involves the reaction of 1,2-dichlorobenzene with 1-naphthyl isocyanate, leading to the formation of the desired indole derivative. Other synthetic routes may include modifications of existing benz(cd)indole structures or utilizing various coupling reactions to introduce the ethyl group into the benz(cd)indole framework .

The applications of 1-Ethylbenz(cd)indol-2(1H)-one are diverse, particularly in analytical chemistry and pharmaceuticals. It has been utilized in high-performance liquid chromatography (HPLC) for separating and analyzing complex mixtures due to its unique structural properties. In medicinal chemistry, it serves as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Interaction studies involving 1-Ethylbenz(cd)indol-2(1H)-one have focused on its binding affinity to biological targets such as kinases and phosphatases. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, research has demonstrated its interaction with Aurora B kinase, providing insights into its role in cell cycle regulation and cancer proliferation . Further investigations into its interactions with other biomolecules could reveal additional therapeutic potentials.

Several compounds share structural similarities with 1-Ethylbenz(cd)indol-2(1H)-one, primarily within the class of indole derivatives. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benz(cd)indol-2(1H)-oneC11_{11}H7_{7}NOLacks ethyl substitution; simpler structure
1,8-NaphtholactamC11_{11}H7_{7}NOSimilar ring structure but without ethyl group
Indole-3-acetic acidC10_{10}H9_{9}O2_2Plant hormone; different functional groups
5-MethylindoleC10_{10}H9_{9}NMethyl substitution at position 5

Uniqueness: The presence of the ethyl group in 1-Ethylbenz(cd)indol-2(1H)-one distinguishes it from other similar compounds, influencing its solubility and biological activity. This modification can enhance its potency as a kinase inhibitor compared to its analogs lacking this substituent.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1830-56-4

Wikipedia

1-ethyl-2-benzo[cd]indolone

Dates

Last modified: 08-15-2023

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